4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine
Brand Name: Vulcanchem
CAS No.: 1305750-46-2
VCID: VC2947459
InChI: InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2
SMILES: C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.24 g/mol

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine

CAS No.: 1305750-46-2

Cat. No.: VC2947459

Molecular Formula: C12H14F3NO2

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine - 1305750-46-2

Specification

CAS No. 1305750-46-2
Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
IUPAC Name 4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline
Standard InChI InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2
Standard InChI Key ZHFZAZQLPDRODD-UHFFFAOYSA-N
SMILES C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F
Canonical SMILES C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F

Introduction

Chemical Structure and Identification

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine is an organofluorine compound featuring several key structural components. The molecular formula of this compound is C12H14F3NO2, combining a tetrahydropyran ring connected to an aniline derivative through an ether linkage, with a trifluoromethyl substituent at the ortho position.

Structural Components

The chemical structure can be divided into three primary components:

  • A tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle

  • A phenyl ring: Connected to the THP via an ether (C-O-C) linkage

  • Functional groups: Including an amine (NH2) group at position 4 and a trifluoromethyl (CF3) group at position 2 of the phenyl ring

Structural Significance

The tetrahydropyran ring is a common structural motif in many bioactive compounds, while the trifluoromethyl group is known to enhance lipophilicity and metabolic stability. The presence of the primary amine group makes this compound potentially reactive and suitable for further functionalization in synthetic pathways.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine likely exhibits the following properties:

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, ethanol); Limited water solubility
Molecular WeightApproximately 275 g/mol
LogPLikely 2.5-3.5 (indicating moderate lipophilicity)
Melting PointExpected range: 90-150°C

Chemical Reactivity

The compound contains several reactive sites that contribute to its chemical behavior:

Synthesis Methods

Synthetic ApproachKey StepsAdvantagesChallenges
Nucleophilic aromatic substitution1. Reaction of appropriately substituted 2-trifluoromethyl-4-fluoroaniline with tetrahydropyran-4-ol
2. Base-catalyzed substitution
Direct approachRequires careful control of reaction conditions
Williamson ether synthesis1. Preparation of tetrahydropyran-4-yloxide
2. Reaction with 4-halo-2-trifluoromethylaniline
Well-established methodMay require protection of amine group
Reduction of nitro precursor1. Synthesis of 4-(tetrahydropyran-4-yloxy)-2-trifluoromethylnitrobenzene
2. Reduction of nitro group to amine
Versatile approachMultiple steps required

The synthesis likely involves careful control of reaction conditions due to the presence of multiple functional groups. Drawing from methodologies used for related compounds, the synthetic route might involve modifications of procedures similar to those used for tetrahydropyran derivatives and trifluoromethylated aromatics .

Biological and Pharmacological Properties

Structure-Activity Relationships

The structural features can be correlated with potential biological activities:

Compounds containing similar structural elements have shown activities in various therapeutic areas, including as enzyme inhibitors and receptor modulators .

Applications in Drug Discovery

Medicinal Chemistry Applications

The compound's structure suggests several potential applications in drug discovery:

  • Building block for pharmaceutical synthesis: The amine group provides a versatile handle for further functionalization.

  • Pharmacophore component: The tetrahydropyran-4-yloxy group combined with the trifluoromethyl substituent may serve as part of a pharmacophore in drug design.

  • Fragment-based drug discovery: The compound could potentially serve as a fragment in fragment-based approaches to drug discovery.

Comparison with Related Compounds

Structural Analogs

Various structural analogs share similarities with 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine:

CompoundKey Structural DifferencesPotential Impact on Properties
N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine- Direct N-linkage instead of ether
- Single fluorine instead of CF3
- Different substitution pattern
- Altered hydrogen bonding profile
- Different metabolic stability
- Changed conformational preferences
4-(Tetrahydropyran-4-yloxy)aniline- Lacks trifluoromethyl group- Reduced lipophilicity
- Different electronic properties
- Potentially higher metabolic vulnerability
2,3,4-trifluoroaniline- Contains three individual fluorine atoms
- Lacks tetrahydropyran group
- Different electronic distribution
- Reduced molecular weight
- Altered pharmacokinetic properties
4-(Iodomethyl)tetrahydro-2H-pyran- Contains iodine
- Lacks aromatic ring
- Different connectivity
- Different reactivity profile
- Potentially acts as alkylating agent
- Different pharmacokinetic properties

Structure-Property Relationships

The structural differences between these compounds result in meaningful variations in their properties:

  • Lipophilicity: The trifluoromethyl group in 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine likely confers higher lipophilicity compared to non-fluorinated or mono-fluorinated analogs.

  • Metabolic stability: The ortho-trifluoromethyl group potentially provides steric protection against metabolic enzymes compared to compounds lacking this feature.

  • Electronic properties: The electron-withdrawing nature of the trifluoromethyl group alters the electron density of the aromatic ring, potentially affecting binding interactions with biological targets.

Research and Development Considerations

Synthetic Challenges

The synthesis of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine presents several challenges:

  • Regioselectivity: Ensuring correct positioning of the trifluoromethyl group and amine functionality.

  • Compatibility of functional groups: Managing potential competing reactions between the amine and other functional groups during synthesis.

  • Purification: Developing effective methods for purification given the compound's likely moderate polarity.

Analytical Methods

Several analytical techniques would be valuable for characterizing this compound:

Analytical TechniqueInformation Provided
1H and 13C NMRStructural confirmation, purity assessment
19F NMRTrifluoromethyl group environment and interactions
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
HPLCPurity determination, retention behavior
X-ray CrystallographyThree-dimensional structure if crystalline
IR SpectroscopyFunctional group identification (NH2, C-O-C stretching)

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